![molecular formula C21H17ClN4O B2497740 N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899952-67-1](/img/structure/B2497740.png)

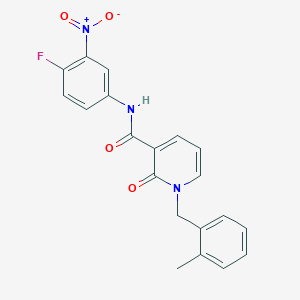

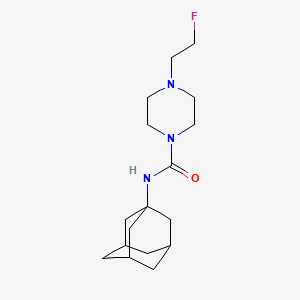

N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic compound. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic system with a pyrazole ring fused to a pyridine ring. This core is substituted with various groups: a benzyl group at the nitrogen, a chlorine atom at the 4-position, a methyl group at the 3-position, and a phenyl group at the 1-position. The carboxamide group is attached at the 5-position of the pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the pyrazolo[3,4-b]pyridine core, with the various substituents adding complexity to the structure . Techniques such as NMR spectroscopy would be used to analyze the structure .Chemical Reactions Analysis

As for the chemical reactions, this compound, like other pyrazolo[3,4-b]pyridines, could potentially be used as a building block in the synthesis of various other compounds . The reactivity of the compound would be influenced by the electron-withdrawing or electron-donating properties of the substituents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its substituents. For example, the presence of the polar carboxamide group could influence its solubility properties .科学的研究の応用

Chemistry and Properties of Analogous Compounds

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including pyrazolo[3,4-b]pyridine analogs, are well-known for their versatile applications in organic synthesis, catalysis, and drug development. These compounds are crucial in forming metal complexes, designing catalysts, asymmetric synthesis, and have shown potent activities in anticancer, antibacterial, and anti-inflammatory applications (Li et al., 2019).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold has demonstrated significant versatility in interacting with kinases through multiple binding modes, making it a valuable scaffold in the design of kinase inhibitors. This scaffold is commonly employed due to its ability to form hydrogen bond donor–acceptor pairs, crucial for kinase inhibitor binding at the hinge region (Wenglowsky, 2013).

Biological and Electrochemical Activity

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, related to pyrazolo[3,4-b]pyridines, have shown a range of biological activities, including antitumor effects. Studies have reviewed bis(2-chloroethyl)amino derivatives of imidazole and related compounds, highlighting their potential in cancer treatment and as leads for developing compounds with various biological properties (Iradyan et al., 2009).

Synthesis and Applications in Organic Chemistry

Synthesis of Heterocycles

The reactivity of certain pyrazoline derivatives demonstrates their value as building blocks for synthesizing a variety of heterocyclic compounds. These compounds serve as essential intermediates in creating more complex molecules with potential applications in various fields, including pharmaceuticals (Gomaa & Ali, 2020).

作用機序

Target of Action

Many compounds with a pyrazolo[3,4-b]pyridine core structure are known to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle progression .

Mode of Action

These compounds often bind to the ATP-binding pocket of CDKs, preventing ATP from binding and thus inhibiting the kinase activity of the CDKs . This results in cell cycle arrest and can lead to apoptosis, or programmed cell death .

Biochemical Pathways

The primary pathway affected by CDK inhibition is the cell cycle. CDKs are responsible for transitioning the cell from one phase of the cell cycle to the next. Inhibition of CDKs can therefore halt cell cycle progression, preventing cell division .

Result of Action

The ultimate effect of CDK inhibition is typically a reduction in cell proliferation. This can be beneficial in the context of diseases characterized by uncontrolled cell division, such as cancer .

Action Environment

The efficacy and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the presence of certain enzymes can lead to the metabolism of the compound, potentially altering its activity .

将来の方向性

特性

IUPAC Name |

N-benzyl-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O/c1-14-18-19(22)17(21(27)24-12-15-8-4-2-5-9-15)13-23-20(18)26(25-14)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKOGWUKNMGOGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)

![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)

![1-butyl-4-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2497672.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2497676.png)

![{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B2497678.png)

![4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2497679.png)

![1-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B2497680.png)